

LTX-315: A Cationic Antimicrobial Peptide Analog for Immuno-Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LTX-315

Cat. No.: B610606

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LTX-315 is a first-in-class, de novo designed oncolytic peptide with potent, localized anticancer activity. Derived from structure-activity relationship studies of the host defense peptide bovine lactoferricin, this 9-mer cationic peptide represents a novel immunotherapeutic agent.^{[1][2][3]} Its primary mechanism of action involves the rapid induction of immunogenic cell death (ICD) through direct membranolytic effects on cancer cells and their mitochondria.^{[1][3][4][5][6]} This leads to the release of danger-associated molecular patterns (DAMPs) and tumor antigens, effectively reprogramming the tumor microenvironment from "cold" to "hot," thereby stimulating a robust and specific antitumor immune response.^{[3][5]} **LTX-315** is currently under evaluation in clinical trials for various solid tumors, both as a monotherapy and in combination with other immunotherapies.^{[3][5][7]}

Core Characteristics and Structure

LTX-315 is a synthetic nonameric peptide with the sequence K-K-W-W-K-K-W-Dip-K-NH₂.^[8] Its design is optimized for anticancer activity, featuring five cationic lysine (K) residues and three tryptophan (W) residues, along with the bulky, lipophilic unnatural amino acid β -diphenylalanine (Dip).^{[9][10]} This composition allows **LTX-315** to adopt an amphipathic helical structure, crucial for its interaction with and disruption of cellular membranes.^{[8][9][10]} The cationic nature of **LTX-315** facilitates a selective interaction with the anionic components that

are more abundant on the outer surface of cancer cell membranes compared to normal cells.
[4][11]

Mechanism of Action

The oncolytic activity of **LTX-315** is multifaceted, initiated by direct physical disruption of cellular structures and culminating in the activation of a systemic antitumor immune response.

Direct Cytotoxicity: Membrane and Mitochondrial Disruption

Upon intratumoral administration, **LTX-315** rapidly targets and disrupts the plasma membrane of cancer cells, leading to cell lysis.[1][2][4][8] This membranolytic effect is a key feature of its direct killing activity.[4][5]

Simultaneously, **LTX-315** is internalized and accumulates in close proximity to mitochondria.[1][2] It directly perturbs the mitochondrial membranes, causing a dissipation of the mitochondrial membrane potential, altered morphology, and an immediate arrest of mitochondrial respiration.[1][2][12] This mitochondrial distortion is a critical step in its cytotoxic action and is regulated by the pro-apoptotic proteins BAX and BAK.[12] Cells lacking mitochondria have shown increased resistance to **LTX-315**, underscoring the organelle's importance in the peptide's mechanism.
[12]

Induction of Immunogenic Cell Death (ICD)

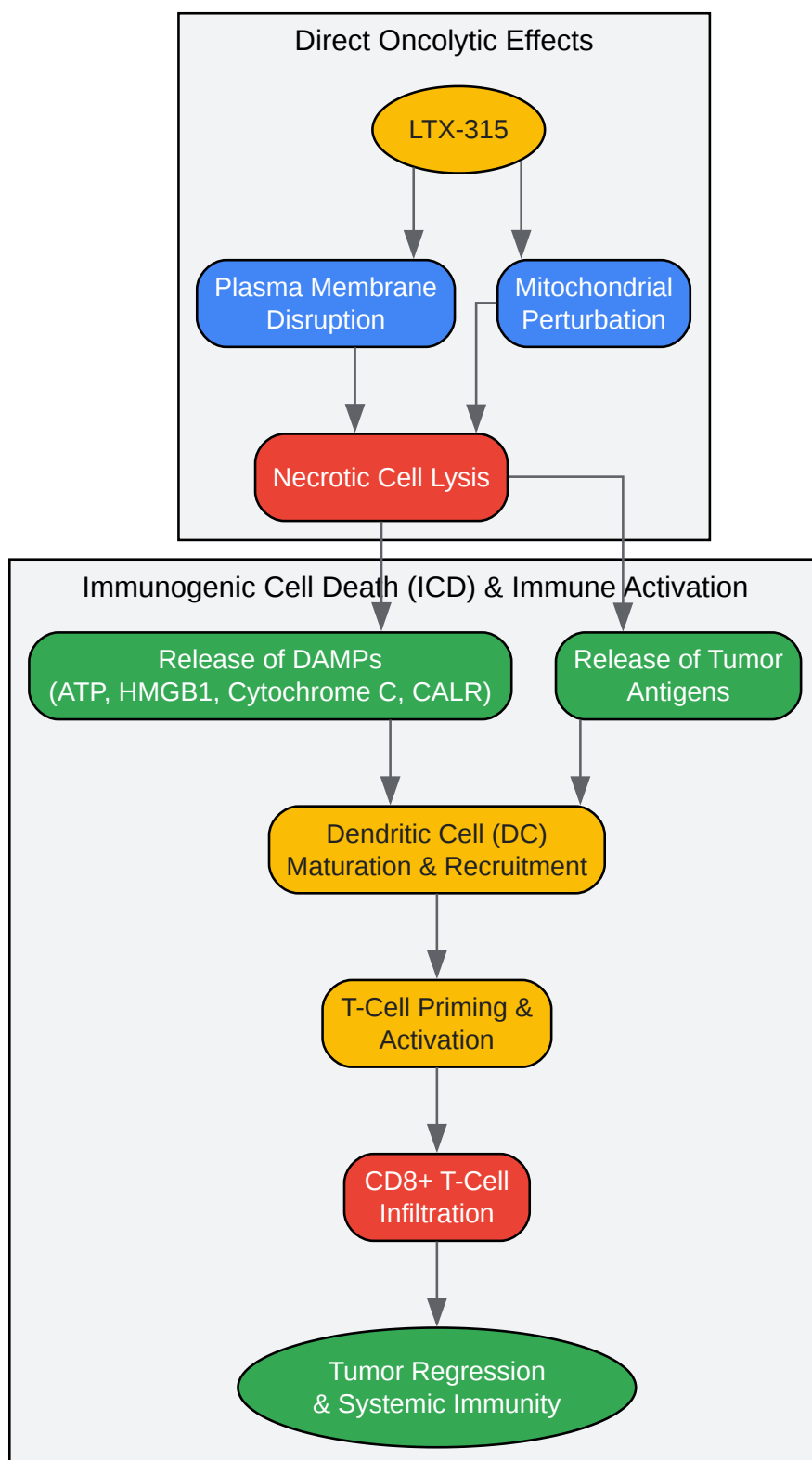
The lytic and mitochondrial disruptive effects of **LTX-315** culminate in the release of a suite of DAMPs and tumor antigens into the tumor microenvironment.[1][3][4][5][8] This process transforms the dying cancer cells into a potent in situ vaccine.

Key DAMPs released include:

- ATP: Acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) like dendritic cells (DCs) to the tumor site.[1][4][5]
- High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine, promoting DC maturation and function.[1][4][5][13]

- Calreticulin (CALR): Translocates to the cell surface of dying cells, acting as an "eat-me" signal for phagocytosis by DCs.[\[5\]](#)[\[14\]](#)
- Cytochrome C: Released from the perturbed mitochondria into the cytosol and extracellular space.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Mitochondrial DNA (mtDNA) and N-formyl peptides: Further stimulate innate immune signaling.[\[5\]](#)

The overall mechanism of action is depicted in the workflow below.



[Click to download full resolution via product page](#)

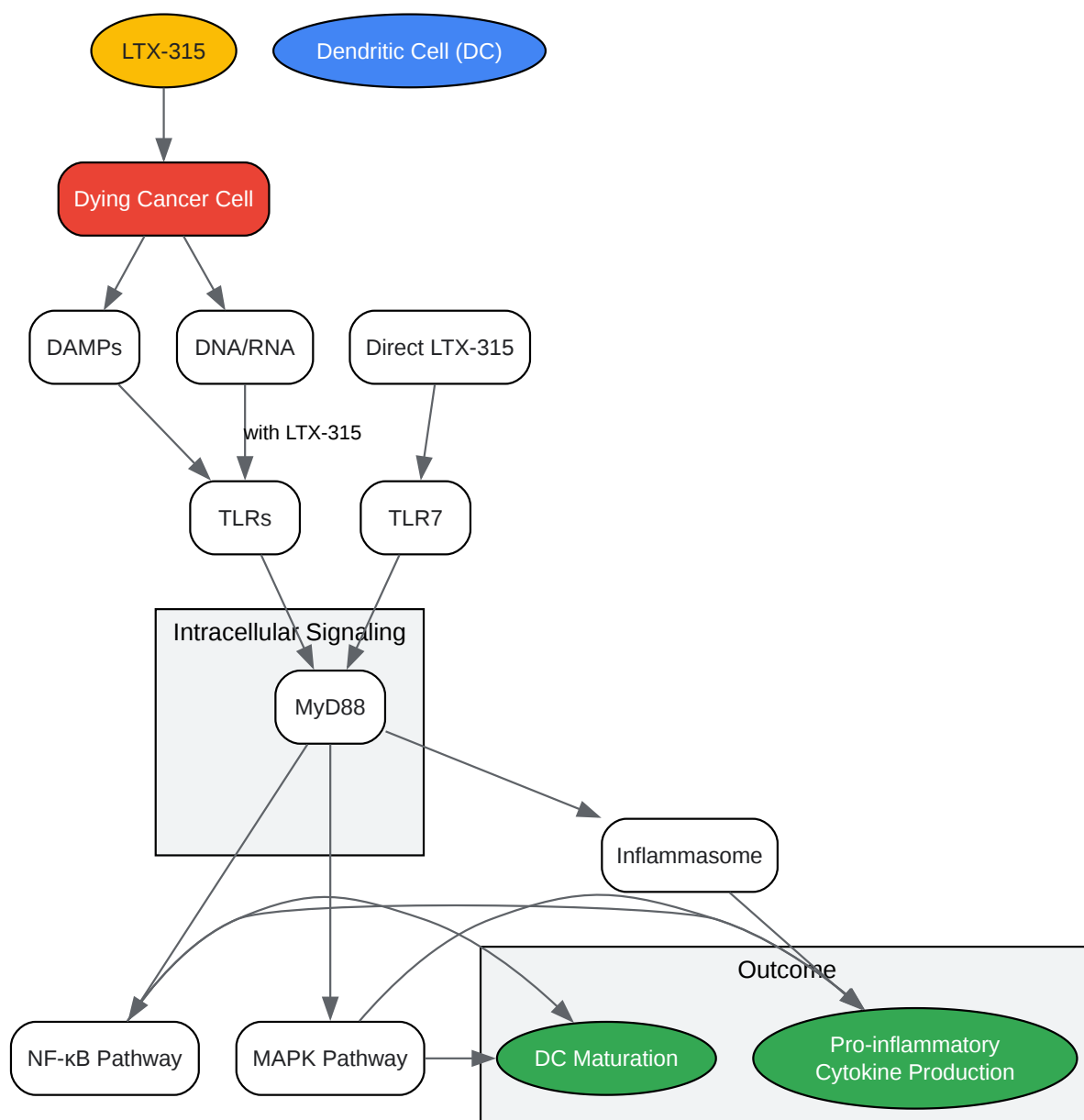
Figure 1: **LTX-315** Mechanism of Action

Immune Signaling Pathways

LTX-315-induced DC maturation is a critical step for generating an effective antitumor immune response. This process is mediated by several signaling pathways:

- **Toll-Like Receptor (TLR) Signaling:** **LTX-315** can directly activate TLR7. Furthermore, by forming complexes with DNA and RNA released from dying tumor cells, it can trigger other TLRs.[\[15\]](#)[\[16\]](#)
- **MyD88-Dependent Pathway:** The effects of **LTX-315** on DCs and the subsequent promotion of anti-melanoma immunity are critically dependent on the cytosolic signal transducer Myeloid Differentiation response gene 88 (MyD88).[\[15\]](#)
- **NF-κB and MAPK Activation:** **LTX-315** treatment triggers the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in DCs, which are essential for their maturation and cytokine production.[\[15\]](#)
- **JAK-STAT Pathway:** Multi-omic analyses have shown that **LTX-315** treatment leads to the positive regulation of the JAK-STAT cascade.[\[17\]](#)
- **PD-L1 Downregulation:** Recent studies suggest **LTX-315** may inhibit the ATP11B/CMTM6 complex, which promotes the lysosome-dependent degradation of PD-L1 on tumor cells, thus mimicking the effect of immune checkpoint blockade.[\[14\]](#)[\[17\]](#)

The signaling cascade leading to DC maturation is illustrated below.



[Click to download full resolution via product page](#)

Figure 2: DC Activation Signaling by **LTX-315**

Quantitative Data

In Vitro Cytotoxicity

LTX-315 demonstrates rapid and potent cytotoxic effects against a wide range of cancer cell lines, including those that are drug-resistant.[3][4][9]

Cell Line	Histology	IC50 Value (μM)	Exposure Time	Reference
rTMSC	Rat Fibrosarcoma	7	2 hours	[4]
Various Human Cancer Lines	Multiple	Mean IC50 range	Not Specified	[9]
Murine & Human Melanoma	Melanoma	Highly Active	Not Specified	[8]

Table 1: In Vitro Cytotoxicity of **LTX-315**

In comparison, conventional chemotherapeutic agents like dacarbazine, temozolomide, and cisplatin showed IC50 values >100 μM after 2 hours against the rTMSC cell line.[4]

Preclinical In Vivo Efficacy

Intratumoral injection of **LTX-315** has led to complete tumor regression and the establishment of long-term, tumor-specific immunity in various preclinical models.

Animal Model	Tumor Type	Treatment Regimen	Outcome	Reference
Syngeneic Mice	B16 Melanoma	Intratumoral injection	~80% complete and long-lasting regression	[8]
Syngeneic Mice	B16 Melanoma	Intratumoral injection (1mg/inj, 3 days)	80% complete regression	[3]
Rat	Fibrosarcoma	Intratumoral injection	Complete regression and systemic immune response	[4]
Mice	MCA205 Sarcoma	Intratumoral injection	Complete regression of small tumors (20-25 mm ²)	[3][5]
Mice	Braf/Pten-driven Melanoma	Intratumoral injection	Profound antitumor effects	[18]
Mice	Kras/P53-driven Sarcoma	Intratumoral injection	Delayed progression	[18]

Table 2: Preclinical In Vivo Efficacy of **LTX-315**

A significant finding in these models is the induction of an abscopal effect, where the local treatment of one tumor leads to the regression of distant, untreated tumors.[4][5] This highlights the systemic nature of the induced immune response.

Clinical Trial Data

Phase I and II clinical trials are ongoing for various cancers.[7][19]

Trial Phase	Cancer Type	Key Findings	Reference
Phase I	Solid Tumors	Acceptable safety profile; partial/complete regression in injected tumors; evidence of abscopal effect; increased CD8+ T-cell infiltration.	[5][11]
Phase II (Part 2)	Basal Cell Carcinoma (BCC)	~51% of treated tumors achieved complete elimination; 86% overall reduction in tumor size; no serious adverse events.	[20]

Table 3: Summary of Clinical Trial Results for **LTX-315**

Antimicrobial Activity

LTX-315 has also been identified as a potent, broad-spectrum antimicrobial agent effective against both gram-positive and gram-negative pathogens, including multidrug-resistant strains. [21] Its mechanism involves high-affinity binding to the membrane component phosphatidylglycerol (PG), leading to membrane disruption.[21]

Experimental Protocols

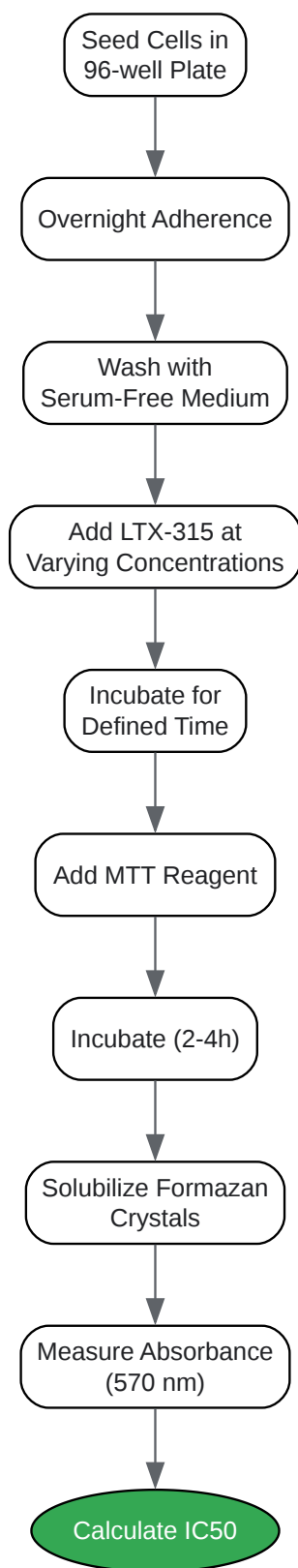
In Vitro Cytotoxicity (MTT Assay)

This protocol is based on the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[9][10]

Objective: To determine the concentration of **LTX-315** that inhibits cell viability by 50% (IC50).

Methodology:

- Cell Seeding: Seed cancer cells (e.g., A375 melanoma) at a concentration of 1×10^5 cells/ml in 0.1 ml volumes in 96-well plates.[\[10\]](#)
- Adherence: Allow cells to adhere in a complete growth medium overnight in a humidified incubator (37°C, 5% CO₂).
- Washing: Remove the medium and wash the cells twice with serum-free medium (e.g., RPMI-1640).[\[10\]](#)
- Treatment: Add **LTX-315** dissolved in serum-free medium at various concentrations (e.g., 2-180 µg/ml).[\[10\]](#)
- Incubation: Incubate the plates for a defined period (e.g., 2 hours).[\[4\]](#)[\[10\]](#)
- MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.



[Click to download full resolution via product page](#)

Figure 3: MTT Assay Experimental Workflow

DAMP Release Assay (Cytochrome C ELISA)

Objective: To quantify the release of Cytochrome C from cells following **LTX-315** treatment.[\[10\]](#)

Methodology:

- Cell Culture: Culture cells (e.g., A375) to an appropriate confluency in culture plates.
- Treatment: Treat the cells with a specific concentration of **LTX-315** (e.g., 35 μ M) for various time points (e.g., 5, 15, 45 minutes).[\[10\]](#) Include an untreated control.
- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
- ELISA: Analyze the supernatant for Cytochrome C levels using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
- Analysis: Compare the levels of Cytochrome C in the supernatants of **LTX-315**-treated cells to the untreated control cells. A significant increase indicates mitochondrial membrane perturbation.[\[10\]](#)

DC Maturation and Signaling Analysis (Western Blot)

Objective: To detect the activation of key signaling proteins (e.g., phosphorylated forms of NF- κ B and MAPK pathway members) in dendritic cells after **LTX-315** treatment.[\[15\]](#)

Methodology:

- DC Culture: Culture human monocyte-derived DCs (monoDCs).
- Treatment: Treat the DCs with **LTX-315** for a specified duration.
- Cell Lysis: Lyse the treated and untreated control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38) and their total protein counterparts.
- Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
- Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation, indicating pathway activation.

Conclusion and Future Perspectives

LTX-315 is a pioneering oncolytic peptide that effectively bridges direct tumor cell killing with the induction of a powerful and lasting systemic immune response. Its dual mechanism of action—disrupting both plasma and mitochondrial membranes to trigger immunogenic cell death—makes it a highly attractive agent for cancer immunotherapy. By transforming the tumor microenvironment, **LTX-315** can convert immunologically "cold" tumors into "hot" ones, making them more susceptible to immune-mediated destruction.

The promising preclinical and early clinical data suggest significant potential for **LTX-315**, particularly in combination with immune checkpoint inhibitors, where it may synergistically enhance antitumor efficacy.[5][22] Future research will continue to explore its full therapeutic potential across a broader range of malignancies and in various combination regimens, aiming to establish **LTX-315** as a key component in the future of cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [lytixbiopharma.com](https://www.lytixbiopharma.com) [[lytixbiopharma.com](https://www.lytixbiopharma.com)]
- 2. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [lytixbiopharma.com](https://www.lytixbiopharma.com) [[lytixbiopharma.com](https://www.lytixbiopharma.com)]
- 4. Oncolytic peptide LTX-315 induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 6. LTX-315: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The oncolytic peptide LTX-315 kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. verrica.com [verrica.com]
- 19. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 20. trial.medpath.com [trial.medpath.com]
- 21. LTX-315 is a novel broad-spectrum antimicrobial peptide against clinical multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]

- To cite this document: BenchChem. [LTX-315: A Cationic Antimicrobial Peptide Analog for Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610606#ltx-315-as-a-cationic-antimicrobial-peptide-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com